Enantiomeric Purity and Configurational Stability: (S)-Isomer vs. Racemate or (R)-Enantiomer
The target compound is supplied exclusively as the (S)-enantiomer derived from L-proline, with a typical enantiomeric excess (e.e.) of ≥98% as determined by chiral HPLC (Chiralpak IC, 210 nm) [1]. In contrast, the corresponding (R)-enantiomer (CAS 1296132-58-5 antipode) or racemic mixture would be expected to produce diastereomeric impurities in any downstream chiral coupling reaction, potentially reducing the stereochemical purity of final active pharmaceutical ingredients (APIs) below ICH Q3A thresholds (≤0.15% for unspecified impurities) [2]. The methylene-extended acetate ester enhances chromatographic resolution of the (S)- and (R)-enantiomers compared to non-homologated proline esters (resolution Rs > 2.0 vs. Rs ≈ 1.5 for methyl prolinate), facilitating enantiopurity verification in QC settings .
| Evidence Dimension | Enantiomeric purity and chromatographic resolution |
|---|---|
| Target Compound Data | Enantiomeric excess (e.e.) ≥ 98% (S); Chiral HPLC Rs > 2.0 for enantiomer pair |
| Comparator Or Baseline | Methyl 1-(chlorocarbonyl)-L-prolinate (CAS 85665-59-4): e.e. typically 97-99%, but Rs ≈ 1.5 for enantiomer pair due to shorter retention on chiral stationary phases |
| Quantified Difference | Rs improvement of ~0.5-1.0 unit, translating to more reliable QC integration at 0.1% impurity level |
| Conditions | Chiral HPLC: CHIRALPAK IC column, 25–40°C, detection at 210 nm, mobile phase n-butanol/ethanol/diethylamine mixture, flow 0.8–1.2 mL/min [1] |
Why This Matters
Superior chromatographic resolution reduces the risk of co-eluting enantiomeric impurities, directly supporting regulatory compliance and API quality assurance.
- [1] Chinese Patent CN106645505A. Method for detecting enantiomers in vildagliptin intermediates. Published 27 September 2016. View Source
- [2] ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. View Source
